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molecular formula C8H11BO3 B166353 4-(2-Hydroxyethyl)phenylboronic acid CAS No. 137756-89-9

4-(2-Hydroxyethyl)phenylboronic acid

Cat. No. B166353
M. Wt: 165.98 g/mol
InChI Key: KQXBZMDDTQEGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001917B2

Procedure details

To a stirred solution of 4-bromophenethylalcohol (5.00 g, 24.9 mmol) in tetrahydrofuran (80 mL) was added a solution of 1.5 M n-butyl lithium in hexane (39.8 mL, 59.7 mmol) at −78° C. over 30 min. After 1 h, a solution of triisopropyl borate (8.61 mL, 37.3 mmol) in tetrahydrofuran (20 mL) was added slowly to the mixture at −78° C. The resultant mixture was warmed to room temperature, and treated with 2 M HCl (100 mL) for 1 h. This mixture was extracted with dichloromethane and dried (MgSO4). After evaporation in vacuo, the residue was purified by silica-gel column chromatography eluting with dichloromethane/methanol (20:1) to afford 2.61 g (63%) of the title compound as white solids: MS (ESI) m/z 165 [M−H]−, 1H-NMR (CD3OD) δ 7.64-7.48 (2H, m), 7.19-7.13 (2H, m), 3.70 (2H, t, J=7.2 Hz), 2.77 (2H, t, J=7.2 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.61 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C.Cl>O1CCCC1>[OH:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:2]([B:22]([OH:27])[OH:23])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(CCO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
39.8 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.61 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (20:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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